1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Medicinal chemistry Lead optimization Property-based design

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group at the 1-position, a phenyl group at the 3-position, and a primary carboxamide at the 5-position. It belongs to the broader class of cyanomethylpyrazole carboxamides, which have been claimed as Janus kinase (JAK) inhibitors in the patent literature.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 2098070-87-0
Cat. No. B1481537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide
CAS2098070-87-0
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N
InChIInChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17)
InChIKeyQBYNKFVDYLLWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide (CAS 2098070-87-0): Core Structural Identity and Class Context for Research Procurement


1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group at the 1-position, a phenyl group at the 3-position, and a primary carboxamide at the 5-position . It belongs to the broader class of cyanomethylpyrazole carboxamides, which have been claimed as Janus kinase (JAK) inhibitors in the patent literature [1]. The compound has a molecular formula of C12H10N4O and a molecular weight of 226.23 g/mol . Its core scaffold—3-phenyl-1H-pyrazole-5-carboxamide—is recognized as a privileged structure in medicinal chemistry, serving as a surface recognition motif in histone deacetylase (HDAC) inhibitor design . The cyanomethyl substituent at N-1 distinguishes it from the parent 3-phenyl-1H-pyrazole-5-carboxamide (CAS 857284-19-6, MW 187.20 g/mol), conferring altered physicochemical and electronic properties that can affect target binding and pharmacokinetic behavior.

Why Generic Substitution of 1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide with Simpler Pyrazole-5-carboxamides Compromises Research Outcomes


Close analogs such as 3-phenyl-1H-pyrazole-5-carboxamide (CAS 857284-19-6) and N-methyl-3-phenyl-1H-pyrazole-5-carboxamide share the 3-phenylpyrazole-5-carboxamide core but lack the N-1 cyanomethyl group. This structural omission is not benign: structure–activity relationship (SAR) analyses from the HDAC inhibitor series have explicitly demonstrated that substituents on the pyrazole N-1 position profoundly influence biological activity, with N-1 substitution yielding superior potency compared to N-2 substitution . The cyanomethyl group is strongly electron-withdrawing (σ_m ≈ 0.62), which lowers the pyrazole ring electron density and alters hydrogen-bonding capacity relative to unsubstituted or alkyl-substituted analogs, potentially modulating target binding and metabolic stability. Within the cyanomethylpyrazole carboxamide JAK inhibitor patent class, the precise identity and position of each substituent determine kinase selectivity profiles [1]. Therefore, procuring a generic 3-phenylpyrazole-5-carboxamide as a surrogate for the cyanomethyl derivative risks introducing uncontrolled variables in target engagement, selectivity, and potency, with no guarantee that the biological readout will translate across analogs.

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide: Quantitative Evidence Differentiating It from Closest Analogs


Molecular Weight and Formula Shift Relative to the Parent 3-Phenyl-1H-pyrazole-5-carboxamide

The introduction of the cyanomethyl group at N-1 increases the molecular weight from 187.20 g/mol (3-phenyl-1H-pyrazole-5-carboxamide) to 226.23 g/mol, a delta of +39.03 g/mol, and adds one carbon and one nitrogen atom (C10H9N3O → C12H10N4O) . This MW shift remains within lead-like space (MW < 350) but represents a measurable 20.8% increase that affects bulk properties including solubility, permeability, and target binding kinetics.

Medicinal chemistry Lead optimization Property-based design

Computed Physicochemical Descriptors: Lipophilicity and Polar Surface Area Comparison

In silico calculations for 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide yield a computed logP (clogP) of 1.17 and a topological polar surface area (TPSA) of 63.57 Ų [1]. For the comparator 3-phenyl-1H-pyrazole-5-carboxamide, approximate calculated values are clogP ~1.0–1.2 and TPSA ~58.6 Ų (based on the primary carboxamide and pyrazole nitrogens) . The addition of the cyanomethyl group introduces a nitrile moiety, increasing TPSA by approximately 5 Ų and contributing a weakly polar interaction site, while minimally perturbing lipophilicity.

Physicochemical profiling Drug-likeness ADME prediction

Class-Level SAR Evidence: Substitution at Pyrazole N-1 Position Enhances HDAC Inhibitory Potency

In a systematic SAR study of thiol-based HDAC inhibitors built on the 3-phenyl-1H-pyrazole-5-carboxamide scaffold, compounds bearing substituents on the pyrazole N-1 position consistently exhibited superior HDAC inhibitory activity compared to the corresponding N-2-substituted isomers . The most potent compound in this series, 15j, achieved an IC50 of 0.08 μM against total HDACs, surpassing the reference drug Vorinostat (IC50 = 0.25 μM) by approximately 3-fold. The SAR further established that variation of functional groups on the N-1′-alkyl chain terminus followed the trend carboxyl > hydroxyl ≫ alkyl, underscoring the critical role of N-1 substituent identity and polarity in target engagement .

Histone deacetylase inhibition Structure-activity relationship Scaffold optimization

Patent-Based Association with Janus Kinase (JAK) Inhibition Class

The patent family 'Cyanomethylpyrazole carboxamides as janus kinase inhibitors' (US 9,328,099 B2; WO 2013/043962 A1) explicitly claims compounds of formula I that encompass the cyanomethylpyrazole-5-carboxamide core [1][2]. Representative examples in the patent include 1-[1-(cyanomethyl)cyclohexyl]-3-(phenylamino)-1H-pyrazole-4-carboxamide and closely related analogs, demonstrating that the N-cyanomethyl moiety is integral to JAK inhibitory activity. While 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide itself is not listed as a specific example, its core structure places it within the claimed generic scope. The patent reports JAK1 inhibitory activity at sub-micromolar concentrations for structurally close compounds, with some analogs achieving Ki values of 0.25 nM against JAK1 [3].

Janus kinase inhibitors Cyanomethylpyrazole carboxamides Kinase selectivity

Commercial Purity Specification and Procurement Availability

The compound is commercially available through suppliers including CymitQuimica (Biosynth brand) with a specified minimum purity of 95% . For the comparator 3-phenyl-1H-pyrazole-5-carboxamide (CAS 857284-19-6), commercial purity specifications range from 97–98% . The cyanomethyl derivative thus carries a slightly lower typical minimum purity (95% vs. 97%), a factor that may be relevant for applications requiring high-purity starting materials, such as crystallography, biophysical assays, or GMP-adjacent workflows.

Chemical procurement Purity specification Research-grade compound sourcing

Application Scenarios for 1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide Driven by Quantitative Differentiation Evidence


HDAC Inhibitor Lead Expansion Using the N-1 Substituted 3-Phenylpyrazole-5-carboxamide Scaffold

Based on the established SAR that pyrazole N-1 substitution enhances HDAC inhibitory potency relative to N-2 substitution , 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a structurally appropriate choice for laboratories expanding HDAC inhibitor chemical space. The cyanomethyl group provides an electron-withdrawing N-1 substituent that can modulate the electronic character of the pyrazole ring and offers a synthetic handle for further diversification (e.g., reduction to amine, hydrolysis to carboxylic acid, or click chemistry). The compound's MW of 226.23 g/mol and TPSA of 63.57 Ų [1] keep it within favorable property space for subsequent optimization.

Janus Kinase (JAK) Family Profiling and Kinase Selectivity Screening

The compound falls within the generic scope of the cyanomethylpyrazole carboxamide JAK inhibitor patent family (US 9,328,099 B2, WO 2013/043962 A1) [2][3]. Given that structurally related aminopyrazole carboxamides in this class achieve JAK1 Ki values as low as 0.25 nM [4], 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can be rationally included in JAK-family kinase selectivity panels. Its relatively simple structure (no elaborate cyclohexyl-piperidine framework) makes it particularly suitable as a fragment-like or early lead-like starting point for JAK inhibitor discovery campaigns, where minimizing structural complexity aids in establishing clear SAR.

Building Block for Parallel Synthesis of Cyanomethylpyrazole Libraries

The primary carboxamide group at the 5-position and the cyanomethyl group at N-1 provide two distinct points for chemical elaboration. The carboxamide can be dehydrated to the nitrile, hydrolyzed to the carboxylic acid, or coupled to amines for amide library synthesis. The cyanomethyl group can undergo cycloaddition to form tetrazoles or can be reduced to the corresponding amine. This dual functional handle profile differentiates it from 3-phenyl-1H-pyrazole-5-carboxamide, which lacks the N-1 reactive arm, offering combinatorial chemists a more versatile building block for generating structurally diverse screening collections.

CNS-Excluded Peripheral Target Programs Requiring Controlled Lipophilicity

With a clogP of 1.17 and TPSA of 63.57 Ų [1], the compound sits at the lower boundary of typical CNS drug space and is more aligned with peripherally restricted target profiles. This distinguishes it from some lipophilic pyrazole-5-carboxamide derivatives (e.g., rimonabant analogs with clogP > 3) and supports its selection for programs targeting peripheral kinases, metabolic receptors, or inflammatory mediators where CNS penetration is undesirable. The cyanomethyl group contributes polarity without substantially elevating logP, an attribute that can be exploited in lead optimization to maintain oral bioavailability while reducing brain exposure.

Quote Request

Request a Quote for 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.